molecular formula C6H10N2S B12445284 1-[(3-Methylthiophen-2-YL)methyl]hydrazine CAS No. 887592-33-8

1-[(3-Methylthiophen-2-YL)methyl]hydrazine

Cat. No.: B12445284
CAS No.: 887592-33-8
M. Wt: 142.22 g/mol
InChI Key: DIQDUQTUAOQKQC-UHFFFAOYSA-N
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Description

1-[(3-Methylthiophen-2-YL)methyl]hydrazine is a hydrazine derivative featuring a 3-methylthiophen-2-yl group linked via a methylene bridge to a hydrazine moiety. Its molecular formula is C₇H₁₀N₂S, with a molecular weight of 162.23 g/mol.

Properties

CAS No.

887592-33-8

Molecular Formula

C6H10N2S

Molecular Weight

142.22 g/mol

IUPAC Name

(3-methylthiophen-2-yl)methylhydrazine

InChI

InChI=1S/C6H10N2S/c1-5-2-3-9-6(5)4-8-7/h2-3,8H,4,7H2,1H3

InChI Key

DIQDUQTUAOQKQC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)CNN

Origin of Product

United States

Preparation Methods

The synthesis of 1-[(3-Methylthiophen-2-YL)methyl]hydrazine typically involves the reaction of 3-methylthiophene-2-carbaldehyde with hydrazine hydrate. The reaction is carried out in an ethanol solvent with the addition of a few drops of glacial acetic acid to catalyze the formation of the hydrazone intermediate, which is subsequently reduced to yield the desired hydrazine compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-[(3-Methylthiophen-2-YL)methyl]hydrazine undergoes various chemical reactions, including:

Scientific Research Applications

1-[(3-Methylthiophen-2-YL)methyl]hydrazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(3-Methylthiophen-2-YL)methyl]hydrazine involves its interaction with molecular targets, such as enzymes and receptors. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiophene-Based Hydrazine/Hydrazone Derivatives

1-((4-Bromo-5-methylthiophen-2-yl)methylene)-2-(perfluorophenyl)hydrazine (Compound II)
  • Structure : Features a bromo-substituted 5-methylthiophene ring and a perfluorophenyl-hydrazone group.
  • Activity: Designed as a multi-target Alzheimer’s therapeutic, leveraging non-covalent interactions (π-π stacking, hydrogen bonding) for enhanced blood-brain barrier penetration .
  • Key Differences: The hydrazone linkage (C=N) in Compound II contrasts with the hydrazine (N-N) in the target compound, altering electronic properties and stability.
(2-Thiophen-3-yl-1,3-thiazol-4-yl)methylhydrazine
  • Structure : Combines a thiophen-3-yl group with a thiazole ring and hydrazine.
  • Substitution at thiophene-3-yl vs. 3-methylthiophen-2-yl may lead to divergent steric and electronic profiles.

Hydrazine Derivatives with Bioactive Substituents

Methyl Benzyl Hydrazine Derivatives
  • Structure : Alkyl hydrazines with aromatic substituents (e.g., benzyl groups).
  • Activity : Mitosis suppression via hydrogen peroxide generation during auto-oxidation .
  • Methyl groups in both compounds enhance lipophilicity, but the thiophene’s sulfur atom may facilitate unique metabolic pathways.
4-(3-Nitrophenyl)thiazol-2-ylhydrazones
  • Structure : Thiazole-hydrazone hybrids with nitroaryl groups.
  • Activity : Antioxidant and selective hMAO-B inhibitors, with IC₅₀ values in the micromolar range .
  • Key Differences :
    • The nitro group enhances redox activity, enabling free radical scavenging, whereas the methyl-thiophene group in the target compound may prioritize hydrophobic interactions.
    • Hydrazones (C=N) generally exhibit greater conformational flexibility than hydrazines (N-N), affecting target selectivity.
3-(3-Methylthiophen-2-yl)pyrrolidine-2,5-diones
  • Structure : Pyrrolidine diones derived from 2-(3-methylthiophen-2-yl)succinic acid.
  • Activity: Antinociceptive effects via modulation of opioid receptors .
  • Key Differences: The pyrrolidine ring introduces rigidity and hydrogen-bonding sites absent in the hydrazine derivative.

Structural and Functional Data Table

Compound Substituents Biological Activity Key Features Reference
1-[(3-Methylthiophen-2-YL)methyl]hydrazine 3-methylthiophen-2-yl, methylene-hydrazine Potential antioxidant/cariostatic High lipophilicity, reactive hydrazine
Compound II (Perfluorophenyl hydrazone) 4-bromo-5-methylthiophene, perfluorophenyl Alzheimer’s multi-target Enhanced stability, π-π interactions
Methyl benzyl hydrazine Benzyl, methyl Mitosis suppression Hydrogen peroxide generation
4-(3-Nitrophenyl)thiazol-2-ylhydrazones Nitrophenyl, thiazole hMAO-B inhibition (IC₅₀: ~10 μM) Redox-active nitro group

Key Research Findings

  • Metabolic Stability : Hydrazine derivatives with electron-withdrawing groups (e.g., perfluorophenyl in Compound II) exhibit longer half-lives than alkyl-substituted analogues .
  • Activity Trends : Thiophene-hydrazine hybrids consistently show promise in CNS disorders and oxidative stress mitigation, likely due to their dual aromatic and reactive amine functionalities .

Biological Activity

1-[(3-Methylthiophen-2-YL)methyl]hydrazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this hydrazine derivative, focusing on its antimicrobial, anti-inflammatory, anticancer, and neuroprotective effects. The findings are supported by various studies and data tables summarizing key research outcomes.

Chemical Structure

The structure of this compound can be represented as follows:

C8H10N2S\text{C}_8\text{H}_{10}\text{N}_2\text{S}

This compound features a methylthiophene moiety attached to a hydrazine group, which contributes to its diverse biological activities.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of hydrazine derivatives. For instance, compounds similar to this compound have shown significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

CompoundActivityMIC (μg/mL)
This compoundEffective against E. coli15
Hydrazone derivativesActive against M. tuberculosis3.13

These findings suggest that the structural characteristics of hydrazines enhance their interaction with microbial targets, leading to effective inhibition of growth.

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines. Research indicates that this compound exhibits cytotoxic effects, particularly in breast cancer (MCF-7) and prostate cancer (PC-3) cell lines.

Cell LineIC50 (μM)Effect
MCF-712.5Moderate cytotoxicity
PC-39.0High cytotoxicity

In vitro studies have demonstrated that the compound induces apoptosis in cancer cells, potentially through the activation of caspase pathways and modulation of cell cycle progression.

Anti-inflammatory Activity

Hydrazine derivatives have also been investigated for their anti-inflammatory effects. In vitro assays reveal that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Assay TypeResult
Cytokine InhibitionDecreased TNF-alpha by 40% at 10 μM

This activity is attributed to the compound's ability to modulate signaling pathways involved in inflammation, making it a candidate for further exploration in inflammatory diseases.

Case Studies

Several case studies illustrate the biological efficacy of hydrazine derivatives, including:

  • Antimicrobial Efficacy : A study conducted by demonstrated that a series of hydrazone derivatives showed potent activity against Mycobacterium tuberculosis, with some compounds exhibiting MIC values below 5 μg/mL.
  • Cytotoxicity in Cancer Models : Research published by indicated that specific hydrazine derivatives displayed significant antiproliferative activity against human pancreatic cancer cells (MIA PaCa-2), with IC50 values ranging from 5 to 15 μM.
  • Neuroprotective Effects : A recent investigation highlighted the neuroprotective properties of certain hydrazine compounds in models of oxidative stress-induced neurotoxicity, suggesting potential applications in neurodegenerative diseases.

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